molecular formula C21H26N2O3S B3618164 N-(3,5-dimethylphenyl)-2-methyl-5-(1-piperidinylcarbonyl)benzenesulfonamide

N-(3,5-dimethylphenyl)-2-methyl-5-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B3618164
M. Wt: 386.5 g/mol
InChI Key: DGTGPMANASYSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-methyl-5-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a crucial role in various physiological processes, including regulation of heart rate, blood flow, and neurotransmitter release. DPCPX is a potent and specific inhibitor of the adenosine A1 receptor, which has led to its widespread use in scientific research.

Mechanism of Action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. This results in a decrease in the downstream effects of adenosine, including decreased heart rate, blood flow, and neurotransmitter release.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as to inhibit the release of neurotransmitters such as dopamine and glutamate. DPCPX has also been shown to increase the release of acetylcholine, which may contribute to its effects on sleep regulation.

Advantages and Limitations for Lab Experiments

One advantage of using DPCPX in lab experiments is its specificity for the adenosine A1 receptor, which allows for precise investigation of the role of this receptor in various physiological processes. However, one limitation is that DPCPX may have off-target effects on other receptors or enzymes, which could complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research involving DPCPX. One area of interest is the role of adenosine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic use of adenosine receptor antagonists in the treatment of conditions such as asthma and chronic obstructive pulmonary disease. Additionally, further investigation is needed to fully understand the effects of DPCPX on sleep regulation and the potential use of adenosine receptor antagonists in the treatment of sleep disorders.

Scientific Research Applications

DPCPX has been extensively used in scientific research to study the role of adenosine receptors in various physiological processes. It has been used to investigate the effects of adenosine on heart rate, blood flow, and neurotransmitter release. DPCPX has also been used to study the role of adenosine receptors in sleep regulation and the effects of caffeine on adenosine receptors.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-methyl-5-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-11-16(2)13-19(12-15)22-27(25,26)20-14-18(8-7-17(20)3)21(24)23-9-5-4-6-10-23/h7-8,11-14,22H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTGPMANASYSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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